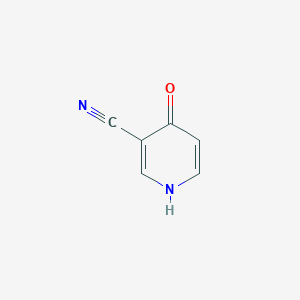

4-Hydroxynicotinonitrile

Descripción

Overview of Nicotinonitrile Derivatives in Chemical Science

Nicotinonitrile, or 3-cyanopyridine, and its derivatives form a crucial class of N-heteroaromatic compounds that are fundamental to numerous areas of chemical science. ekb.eg The pyridine (B92270) ring is a core structural motif in many natural products, including nicotinic acid (vitamin B3) and nicotinamide, which are vital to metabolic processes. ekb.eg The incorporation of a cyano group into the pyridine structure opens up a wide array of synthetic possibilities, allowing for the creation of highly functionalized and diverse molecules. ekb.egresearchgate.net

These derivatives are recognized for their broad spectrum of biological and therapeutic properties. ekb.eg Many marketed drugs, such as Bosutinib, Milrinone, and Neratinib, contain the nicotinonitrile scaffold, highlighting its importance in pharmaceutical development. ekb.egscinito.ai Researchers have extensively studied nicotinonitriles for applications including antimicrobial, anti-inflammatory, anticancer, and kinase-inhibiting agents. ekb.egnih.gov Beyond medicine, certain nicotinonitrile derivatives are also explored for their use as electrical and optical materials. ekb.eg The reactivity of the cyano and pyridine functionalities makes them key intermediates for synthesizing more complex molecules for a variety of industrial and research applications. ontosight.airesearchgate.net

Historical Context of 4-Hydroxynicotinonitrile Discovery and Early Investigations

The study of hydroxypyridines, including this compound, is rooted in early investigations into the tautomerism of nitrogen-containing heterocycles. Scientists observed a dynamic equilibrium between the hydroxypyridine form and its pyridone tautomer, a fundamental concept that underpins the reactivity of these compounds. Early research into the synthesis of functionalized pyridines often involved multi-step processes. For instance, the synthesis of related compounds like 2-chloro-5-hydroxynicotinonitrile was reported in the 1980s as a necessary intermediate for creating hydroxylated metabolites of other complex molecules. acs.orgacs.org

The specific compound this compound and its derivatives gained more focused attention as synthetic methodologies advanced. The development of one-pot, multicomponent reactions provided more efficient pathways to synthesize highly substituted pyridines, including those with hydroxyl and cyano groups. nih.govresearchgate.net These synthetic advancements allowed for more extensive investigation into the properties and potential applications of compounds like this compound, moving from foundational chemical studies to more applied research.

Significance of this compound as a Research Compound

This compound serves as a "research chemical," a substance used by scientists for medical and scientific research purposes, primarily in a laboratory setting. wikipedia.org Its significance lies in its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, which allows for a wide range of chemical transformations. This makes it an exceptionally valuable intermediate or building block in the synthesis of more complex, biologically active molecules. researchgate.netchemimpex.com

The compound is a key precursor in the creation of diverse heterocyclic systems. For example, it can be used to synthesize thieno[2,3-b]pyridines and other fused pyridine structures that are of interest in medicinal chemistry. researchgate.net The hydroxyl group can be converted into a nonaflate, which is an excellent leaving group for palladium-catalyzed coupling reactions, further expanding its synthetic utility. researchgate.net This reactivity allows for the systematic modification of the pyridine core, enabling researchers to build libraries of related compounds to study structure-activity relationships (SAR) in drug discovery programs. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89324-16-3 |

| Molecular Formula | C₆H₄N₂O |

| Alternate Names | 4-hydroxy-3-pyridinecarbonitrile |

This table presents basic identifying information for the compound.

Current Research Trajectories and Emerging Trends for this compound

Contemporary research on this compound and its derivatives is largely driven by its potential in medicinal chemistry and materials science. researchgate.netevitachem.com A significant trend is its use as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. researchgate.net By serving as a foundational structure, medicinal chemists can synthesize and test new derivatives for their ability to target specific proteins involved in disease pathways. nih.govnih.gov

Recent studies have focused on developing novel, efficient synthetic methods to access highly functionalized pyridines. This includes tandem reactions with high atom economy and the use of nanocatalysts to produce 2-amino-3-cyanopyridine (B104079) derivatives under environmentally friendly conditions. nih.govrsc.orgorgchemres.org There is also growing interest in exploring the photophysical properties of nicotinonitrile derivatives, with some showing potential for applications like aggregation-induced emission (AIE), which is relevant for developing new types of sensors and imaging agents. rsc.org Furthermore, research into the tautomeric behavior of hydroxypyridine derivatives continues to evolve, with recent studies examining how substituents on the pyridine ring influence electronic structure and crystal packing, which has implications for drug design and materials science. acs.org

Interdisciplinary Relevance of this compound in Academic Disciplines

The utility of this compound extends across several scientific disciplines, underscoring its interdisciplinary importance.

Medicinal Chemistry: This is the most prominent field, where the compound is a key starting material for designing and synthesizing novel therapeutic agents. lookchem.comlookchem.com Its derivatives are investigated for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. ekb.egontosight.ai

Organic and Synthetic Chemistry: Chemists utilize this compound to explore new reaction methodologies, including multicomponent reactions and novel catalytic systems. researchgate.netrsc.org Its versatile reactivity makes it an ideal substrate for developing efficient ways to construct complex molecular architectures.

Materials Science: The aromatic and functional nature of the nicotinonitrile core is being explored for the creation of new functional materials. ekb.eg Research into derivatives with specific electronic and photophysical properties could lead to applications in optics and electronics. rsc.org

Agrochemical Chemistry: Like other nicotinonitrile derivatives, there is potential for developing agrochemicals such as pesticides or herbicides from a this compound base, although this area is less explored than its pharmaceutical applications. ontosight.aichemimpex.com

Biochemistry: Derivatives of this compound are used as tools to probe biological systems, such as inhibiting specific enzymes like poly(ADP-ribose) polymerase (PARP), which helps in understanding cellular processes and disease mechanisms. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGWFOMHWZIAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxynicotinonitrile

Established Synthetic Routes to 4-Hydroxynicotinonitrile

Several classical methods have been established for the synthesis of this compound and its derivatives, each employing different reaction mechanisms and starting materials.

Nucleophilic substitution is a fundamental reaction class in organic chemistry, and it has been applied to the synthesis of this compound precursors. masterorganicchemistry.comfiveable.me In this context, a common strategy involves the displacement of a leaving group on a pyridine (B92270) ring by a nucleophile. For instance, the synthesis of 4-alkoxy-2-chloro-3-cyanopyridines, which are key intermediates, can be achieved through the nucleophilic substitution of 3-cyano-2,4-dichloropyridine with various alcohols. researchgate.netresearchgate.netresearchgate.net This reaction is typically carried out under basic conditions. The resulting 4-alkoxy derivatives can then be converted to 4-hydroxynicotinic acid. researchgate.net

The Mitsunobu reaction provides a powerful method for converting alcohols into a wide range of functional groups with an inversion of stereochemistry. wikipedia.orgmdpi.comorganic-chemistry.org This reaction utilizes a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the synthesis of precursors to this compound derivatives, the Mitsunobu reaction has been employed to prepare 4-alkoxy-2-chloro-3-cyanopyridines from 2-chloro-4-hydroxynicotinonitrile (B3359643) and various alcohols. researchgate.netresearchgate.netmolaid.com This approach offers an alternative to direct nucleophilic substitution, particularly when dealing with sensitive substrates. The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophile. organic-chemistry.org

Table 1: Reagents in Mitsunobu Reaction

| Reagent Type | Examples | Role |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh3) | Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent |

Cyclization and condensation reactions are pivotal in constructing the pyridine ring of this compound derivatives. slideshare.netmsu.eduuomustansiriyah.edu.iqorganic-chemistry.orgpressbooks.pub A notable example is the reaction of chalcones with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in glacial acetic acid. gavinpublishers.com This one-pot synthesis method leads to the formation of highly functionalized pyridine derivatives, including 2-amino- and 2-hydroxynicotinonitriles. gavinpublishers.combohrium.com The mechanism involves a series of condensation and cyclization steps, ultimately yielding the stable pyridine ring system. Another important intramolecular condensation is the Dieckmann cyclization, which is used to form cyclic β-keto esters from diesters. uomustansiriyah.edu.iqpressbooks.pub

The use of readily available precursor compounds is a cornerstone of synthetic chemistry. 3-Cyano-2,4-dichloropyridine serves as a key starting material for the synthesis of this compound derivatives. researchgate.net Through nucleophilic substitution reactions, the chlorine atom at the 4-position can be selectively replaced by an alkoxy group by reacting it with an appropriate alcohol. researchgate.netresearchgate.netresearchgate.net This regioselectivity is a crucial aspect of this synthetic route. The resulting 4-alkoxy-2-chloro-3-cyanopyridines are versatile intermediates that can be further modified. For example, they can be reacted with 2-(acetylthio)acetamide (B1609306) under basic conditions to yield 4-alkoxy-substituted thieno[2,3-b]pyridines. researchgate.net

The synthesis of this compound derivatives often employs specific and readily accessible starting materials like chalcones and malononitrile. rsc.orgbhu.ac.inresearchgate.netekb.eg Chalcones, which are 1,3-diphenyl-2-propen-1-ones, can be synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone. gavinpublishers.com These compounds, containing a reactive α,β-unsaturated carbonyl system, are excellent precursors for building heterocyclic rings. The reaction of chalcones with malononitrile in the presence of a base or catalyst leads to the formation of cyanopyridine derivatives. gavinpublishers.combhu.ac.inekb.eg For instance, coumarin-chalcone hybrids have been reacted with malononitrile in hot glacial acetic acid and ammonium acetate to afford coumarinyl 2-aminonicotinonitriles. gavinpublishers.com Similarly, reaction with ethyl cyanoacetate under similar conditions yields coumarinyl 2-hydroxynicotinonitrile (B16790) derivatives. gavinpublishers.com

Table 2: Synthesis of Nicotinonitrile Derivatives from Chalcones

| Chalcone (B49325) Derivative | Reagent | Product |

|---|---|---|

| Coumarin-chalcone hybrids | Malononitrile, Ammonium acetate, Acetic acid | Coumarinyl 2-aminonicotinonitriles |

Preparation from Precursor Compounds (e.g., 3-Cyano-2,4-dichloropyridine)

Modern and Advanced Synthetic Techniques for this compound and its Analogues

In addition to established methods, modern synthetic chemistry offers advanced techniques for the preparation of this compound and its analogues, often focusing on efficiency, selectivity, and the synthesis of complex molecules. nih.govnih.govrsc.orgmdpi.com These methods may involve palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce substituents onto the pyridine ring. researchgate.net The development of one-pot synthesis procedures continues to be a focus, aiming to reduce the number of reaction steps, improve yields, and minimize waste. Furthermore, the synthesis of structurally diverse libraries of this compound analogues for biological screening is a significant driver for the development of new and efficient synthetic methodologies. nih.gov For instance, the condensation reaction of 6-hydroxynicotinonitrile (B1311003) with 2,4-dichloroquinazoline (B46505) has been used to create intermediate compounds for further functionalization. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in the Functionalization of Halogenated Nicotinonitriles

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated nicotinonitriles, providing versatile pathways to a wide range of derivatives. Palladium-catalyzed reactions, in particular, have been extensively utilized. sioc-journal.cnnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. iitk.ac.inscirp.org This reaction has been successfully applied to the synthesis of functionalized nicotinonitriles. For instance, the coupling of 2-chloronicotinonitrile with various arylboronic acids, catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0), allows for the introduction of diverse aryl groups at the 2-position of the pyridine ring. evitachem.comnih.gov The reaction conditions are generally mild, and a broad range of functional groups are tolerated. iitk.ac.in The reactivity of the halogenated nicotinonitrile follows the typical trend for Suzuki-Miyaura reactions, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. scirp.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. nrochemistry.comnanochemres.org This reaction is instrumental in introducing alkynyl moieties onto the nicotinonitrile scaffold. rsc.org The process typically involves the reaction of a halogenated nicotinonitrile with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a copper(I) co-catalyst, like copper(I) iodide, in a suitable base which can also act as the solvent. nrochemistry.comorganic-chemistry.org While the classic Sonogashira reaction is widely used, copper-free variations have also been developed to circumvent issues associated with the use of copper. nanochemres.orgrsc.org Nickel-catalyzed Sonogashira-type reactions have also emerged as a viable alternative. nih.gov

The table below summarizes typical conditions for these coupling reactions.

| Reaction | Catalyst | Co-catalyst/Base | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, Cs₂CO₃) | Halogenated nicotinonitrile, Arylboronic acid | Forms C(sp²)-C(sp²) bonds; tolerant of various functional groups. iitk.ac.inscirp.org |

| Sonogashira Coupling | Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) | Copper(I) salt (e.g., CuI), Amine base (e.g., Et₃N, DIPA) | Halogenated nicotinonitrile, Terminal alkyne | Forms C(sp²)-C(sp) bonds; can often be performed at room temperature. nrochemistry.comnanochemres.org |

Microwave-Assisted Synthesis for this compound Derivatives

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.comfoliamedica.bg This technology has been effectively applied to the synthesis of various heterocyclic compounds, including derivatives of this compound. epo.orgnih.gov

The primary advantage of microwave irradiation is the rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. mdpi.comfoliamedica.bg This has been demonstrated in the synthesis of pyrimidine (B1678525) derivatives, where microwave-assisted methods proved to be more efficient than conventional refluxing. foliamedica.bg For instance, the synthesis of certain tetrahydropyrimidine (B8763341) derivatives was achieved in 22-24 minutes under microwave irradiation, compared to 20-24 hours with conventional heating. foliamedica.bg

In the context of this compound, microwave-assisted synthesis can be employed in various reaction types, including nucleophilic aromatic substitution and multicomponent reactions, to generate a library of derivatives efficiently. epo.orgmdpi.com The precise control over reaction parameters such as temperature and pressure offered by modern microwave synthesizers allows for the optimization of reaction conditions to maximize yield and purity. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and its derivatives to enhance sustainability. organicdivision.org

Key green chemistry strategies applicable to this context include:

Use of Catalysts: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents as it minimizes waste. acs.org The transition metal-catalyzed reactions discussed earlier are a prime example of this principle.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product is a core concept. acs.org Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. rsc.org

Use of Safer Solvents and Reaction Conditions: The replacement of hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids is a key focus. Additionally, conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption.

Waste Prevention: Designing syntheses to prevent waste is a fundamental principle. acs.org This can be achieved through reaction telescoping, where multiple synthetic steps are performed in a single pot without isolating intermediates, thereby reducing solvent usage and waste generation. rsc.org

For example, the use of water or a mixture of water and ethanol as a solvent in Suzuki and Sonogashira coupling reactions represents a greener approach. nanochemres.org Furthermore, the development of recoverable and reusable catalysts, such as palladium nanoparticles immobilized on solid supports, contributes to a more sustainable synthetic process. nanochemres.org

Strategies for Stereoselective Synthesis of Chiral this compound Analogues

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a compound is often dependent on its stereochemistry. rsc.orgencyclopedia.pub While specific examples for the stereoselective synthesis of chiral this compound analogues are not extensively detailed in the provided search results, general strategies for creating chiral molecules can be applied.

These strategies often fall into several categories:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials.

Asymmetric Catalysis: This involves the use of a chiral catalyst to induce stereoselectivity in a reaction between prochiral substrates. This is a highly efficient method as a small amount of the chiral catalyst can generate a large quantity of the chiral product.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. encyclopedia.pub

For the synthesis of chiral analogues of this compound, one could envision the asymmetric reduction of a prochiral ketone or the stereoselective alkylation of a proline-derived chiral synthon. nih.gov The development of versatile stereoselective routes often allows for late-stage diversification, providing access to a wide variety of conformationally restricted analogues. nih.gov

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. mdpi.com This technology offers numerous advantages over traditional batch production, including enhanced reaction control, improved safety, and easier scalability. amt.uk These benefits make it an attractive platform for the production of fine chemicals and active pharmaceutical ingredients (APIs), including this compound and its derivatives. sioc-journal.cn

Key advantages of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for very efficient heat and mass transfer, enabling precise temperature control and improved reaction kinetics. amt.uk This is particularly beneficial for highly exothermic reactions.

Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous materials or performing highly energetic reactions.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch process. amt.uk

Automation and Integration: Flow systems can be readily automated and integrated with in-line analysis and purification steps, allowing for a streamlined and efficient manufacturing process. vapourtec.com

Flow chemistry has been successfully applied to various reaction types relevant to the synthesis of this compound, such as hydrogenations, nitrations, and halogenations. amt.uk The implementation of flow chemistry can lead to faster reactions, cleaner products, and a more sustainable manufacturing process. amt.uk

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is a crucial step in chemical synthesis to maximize product yield and purity while minimizing reaction time and cost. prismbiolab.com This process traditionally involves a one-factor-at-a-time (OFAT) approach, where parameters like temperature, solvent, catalyst loading, and reactant concentration are varied individually. prismbiolab.com However, modern approaches increasingly utilize statistical methods like Design of Experiments (DoE) and machine learning algorithms to more efficiently explore the reaction space and identify optimal conditions. prismbiolab.combeilstein-journals.org

For the synthesis of this compound and its derivatives, several factors are critical for optimization:

Solvent: The choice of solvent can significantly impact reaction rate and yield. For example, in some syntheses, ethanol has been found to be a superior solvent compared to others, leading to better results. researchgate.net

Temperature: Temperature plays a vital role in reaction kinetics. Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and selectivity. researchgate.net In some cases, reflux conditions have been shown to be effective in terms of both reaction time and yield. researchgate.net

Catalyst: The type and amount of catalyst can dramatically influence the outcome of a reaction. Catalyst screening is a common optimization strategy to identify the most active and selective catalyst for a particular transformation. researchgate.net

Reactant Stoichiometry: The molar ratio of reactants can affect conversion, selectivity, and the formation of byproducts.

The following table illustrates a hypothetical optimization of a reaction, demonstrating how different parameters can be varied to improve the yield of the desired product.

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

| 1 | Toluene (B28343) | 80 | 2 | 45 |

| 2 | Ethanol | 80 | 2 | 65 |

| 3 | DMF | 80 | 2 | 50 |

| 4 | Ethanol | Reflux | 2 | 85 |

| 5 | Ethanol | Reflux | 1 | 80 |

| 6 | Ethanol | Reflux | 0.5 | 75 |

As shown in the table, changing the solvent from toluene to ethanol significantly improves the yield. Further increasing the temperature to reflux conditions leads to an even higher yield. The catalyst loading can also be optimized to find the most cost-effective conditions without a significant loss in yield.

Purification Strategies for this compound and its Derivatives

After a chemical synthesis is complete, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and the catalyst. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Common purification techniques for this compound and its derivatives include:

Recrystallization: This is a widely used technique for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization. Hot ethanol is often a good choice for many organic compounds. researchgate.net

Column Chromatography: This is a powerful and versatile purification method that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are moved through the column by a mobile phase (eluent). By carefully selecting the eluent system, it is possible to separate the desired product from impurities with very similar properties. mdpi.com Purification via an ISCO system, which is an automated flash chromatography system, is a common practice in modern organic synthesis labs. google.com

Filtration: This simple technique is often used to separate a solid product from a liquid reaction mixture or to remove a solid catalyst after the reaction is complete. The catalyst can then be washed and potentially reused. researchgate.net

Washing/Extraction: The crude product can be washed with various aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove certain types of impurities. Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases.

The purity of the final compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Transformation of 4 Hydroxynicotinonitrile

Reactivity of the Hydroxyl Group in 4-Hydroxynicotinonitrile

The hydroxyl group (-OH) on the pyridine (B92270) ring is a primary site for various chemical modifications, including alkylation and acylation, leading to the formation of ethers and esters, respectively.

O-Alkylation and O-Acylation Reactions

O-alkylation introduces an alkyl group to the oxygen atom of the hydroxyl moiety, while O-acylation introduces an acyl group. These reactions are fundamental in modifying the properties of this compound.

O-Alkylation: This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group, often deprotonated to form a more nucleophilic alkoxide, attacks an alkyl halide or another suitable electrophile. The use of a base, such as sodium hydride (NaH), is common to facilitate the deprotonation. For instance, the O-alkylation of N-acetylneuraminic acid derivatives, a related class of compounds, has been successfully achieved using NaH and an alkyl halide like propargyl bromide in an appropriate solvent such as tetrahydrofuran (B95107) (THF). diva-portal.org Similar conditions can be applied to this compound. The choice of base and solvent can be critical, with combinations like potassium carbonate (K2CO3) in THF or cesium carbonate (CsCO3) in acetonitrile (B52724) also being explored, though with varying success depending on the specific substrate. diva-portal.org

O-Acylation: This process involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions can often be performed under acidic conditions. For example, the chemoselective O-acylation of hydroxyamino acids has been demonstrated using acyl chlorides in the presence of strong acids like trifluoroacetic acid (CF3CO2H). beilstein-journals.org This method allows for the specific acylation of the hydroxyl group while the amino group remains protonated and unreactive.

Formation of Ethers and Esters

The O-alkylation and O-acylation of this compound directly lead to the synthesis of the corresponding ethers and esters, which are important classes of organic compounds with diverse applications.

Ethers: The Williamson ether synthesis is a classic and widely used method for preparing ethers. libretexts.org This reaction involves the SN2 reaction of an alkoxide with a primary alkyl halide. libretexts.org In the context of this compound, treatment with a strong base like sodium hydride would generate the corresponding alkoxide, which can then react with an alkyl halide to form the desired ether. Another modern approach involves the alkoxymercuration-demercuration of alkenes, which allows for the Markovnikov addition of an alcohol to an alkene to yield an ether. libretexts.org

Esters: Esters of this compound can be synthesized through various esterification methods. A common laboratory method involves the reaction with acyl chlorides or anhydrides, often in the presence of a base or an acid catalyst. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP), provides a mild and efficient route to esters from carboxylic acids. organic-chemistry.org

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Starting Material | Reagent(s) | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| N-Acetylneuraminic Acid Derivative | Propargyl bromide, NaH | O-Alkylated Ether | THF, 0 °C to rt | diva-portal.org |

| Hydroxyproline | Acryloyl chloride, CF3CO2H/CF3SO3H | O-Acylated Ester | - | beilstein-journals.org |

| L-Tyrosine | Acyl chlorides, HClO4 | O-Acylated Ester | Ethyl acetate (B1210297), reflux | beilstein-journals.org |

This table provides examples of reaction conditions for O-alkylation and O-acylation on similar functional groups, which can be extrapolated to this compound.

Reactions at the Nitrile Functionality of this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, and cycloaddition reactions. ontosight.ai

Hydrolysis and Amidation Reactions

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. chemistrysteps.com Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com Careful control of reaction conditions, such as using mild heating, can sometimes allow for the isolation of the intermediate amide. commonorganicchemistry.com

Amidation: Partial hydrolysis of the nitrile group leads to the formation of an amide. This can be achieved under controlled acidic or basic conditions. commonorganicchemistry.com A mild method for converting nitriles to amides involves the use of an alkaline solution of hydrogen peroxide. commonorganicchemistry.com

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. numberanalytics.com For example, nitriles can react with 1,3-dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings such as isoxazoles and pyrrolidines, respectively. numberanalytics.com Metal-catalyzed 1,3-dipolar cycloadditions of nitrile oxides have also been developed. rsc.org Another example is the photoinduced [3+2] cycloaddition of carbenes and nitriles to synthesize oxazole (B20620) derivatives. chemistryviews.org These reactions are valuable for the construction of complex heterocyclic systems. numberanalytics.com

Table 2: Reactions at the Nitrile Functionality

| Reaction Type | Reagent(s) | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+, heat | Carboxylic Acid | Amide | chemistrysteps.com |

| Base-Catalyzed Hydrolysis | OH-, heat | Carboxylate | Amide | chemistrysteps.com |

| Amidation | H2O2, OH- | Amide | - | commonorganicchemistry.com |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole | - | numberanalytics.comrsc.org |

| [3+2] Cycloaddition | Carbene (photoinduced) | Oxazole | Nitrogen Ylide | chemistryviews.org |

This table summarizes common transformations of the nitrile group.

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org However, the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The presence of a hydroxyl group (an activating group) and a nitrile group (a deactivating group) on the pyridine ring of this compound will influence the rate and regioselectivity of such reactions.

The hydroxyl group is an ortho-, para-director, while the nitrile group is a meta-director. Their combined influence, along with the inherent reactivity of the pyridine ring, will determine the position of electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require strong electrophiles and often harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com For instance, nitration is often carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com Given the deactivating effect of the pyridine nitrogen and the nitrile group, forcing conditions may be necessary to achieve electrophilic substitution on this compound.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | masterorganicchemistry.com |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br+, Cl+ | wikipedia.org |

| Sulfonation | SO3, H2SO4 | SO3 | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ | wikipedia.org |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | R-CO+ | wikipedia.org |

This table outlines standard conditions for electrophilic aromatic substitution, which would require optimization for a substrate like this compound.

Halogenation Reactions (e.g., Bromination)

The pyridine ring of nicotinonitrile derivatives can undergo halogenation, such as bromination. For instance, 2,4-dimethyl-6-hydroxynicotinamide, a related compound, can be readily brominated to its monobromide derivative. umn.edu The presence of activating groups like the hydroxyl group facilitates electrophilic substitution on the pyridine ring. In some synthetic pathways, bromination can be an intermediate step, which is then followed by other transformations. google.com For example, 5-bromo-4-chloronicotinonitrile (B1490685) contains halogen substituents that can participate in various chemical reactions. cymitquimica.com

Nitration and Sulfonation Studies

Nitration of hydroxynicotinonitrile derivatives is a key reaction for introducing a nitro group onto the pyridine ring. For example, 2-hydroxynicotinonitrile (B16790) can be nitrated to form 2-hydroxy-5-nitronicotinonitrile. This reaction is typically carried out at controlled temperatures (e.g., 0–5°C) using a mixture of nitric acid and sulfuric acid to prevent over-nitration. The nitro group is a strong electron-withdrawing group that deactivates the ring, influencing subsequent reactions. ontosight.ai Studies have also shown that para-hydroxyphenylacetic acid, a related phenolic compound, can be nitrated in vivo to form 3-nitro-4-hydroxyphenylacetic acid. nih.gov Information on the direct sulfonation of this compound is less common in the reviewed literature.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in halogenated derivatives of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Displacement of Halogens in Halogenated this compound Precursors

Halogen atoms on the pyridine ring, particularly at the 2, 4, and 6 positions, are reactive towards nucleophiles. For instance, in 2,6-dichloro-4-methylnicotinonitrile, the chlorine atom at the 6-position can be selectively substituted by nucleophiles like the malononitrile (B47326) dimer anion. researchgate.net Similarly, 4-alkoxy-2-chloro-3-cyanopyridines, which can be synthesized from 2-chloro-4-hydroxynicotinonitrile (B3359643), undergo nucleophilic substitution with sulfur nucleophiles. researchgate.netresearchgate.net The reactivity of the halogen is influenced by its position on the ring and the presence of other substituents. For example, in 4-bromo-2,6-difluoropyridine (B1343820), the fluorine atoms are readily displaced by nucleophiles. researchgate.net

Reactions with Various Nucleophiles (e.g., Sulfur, Nitrogen, Oxygen Nucleophiles)

Halogenated nicotinonitrile derivatives react with a variety of nucleophiles:

Sulfur Nucleophiles: 4-Alkoxy-2-chloro-3-cyanopyridines react with 2-(acetylthio)acetamide (B1609306) in the presence of a base to yield 4-alkoxy-substituted thieno[2,3-b]pyridines. researchgate.netresearchgate.net

Nitrogen Nucleophiles: The chlorine atom in 2-chloronicotinonitrile derivatives can be displaced by nitrogen nucleophiles such as ethyl 4-aminobenzoate. ekb.eg The reaction of a primary amine with a ketone or aldehyde can lead to the formation of an imine (a C=N double bond). libretexts.orglibretexts.org This type of reaction is fundamental in the synthesis of many nitrogen-containing heterocyclic compounds. wizeprep.com

Oxygen Nucleophiles: 2-Chloro-4-hydroxynicotinonitrile can undergo a Mitsunobu reaction with various alcohols to form 4-alkoxy-2-chloro-3-cyanopyridines. researchgate.netresearchgate.net This reaction involves the substitution of the hydroxyl group with an alkoxy group. The condensation reaction of 6-hydroxynicotinonitrile (B1311003) with 2,4-dichloroquinazoline (B46505) in the presence of a base leads to the formation of an ether linkage. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-methylnicotinonitrile | Malononitrile dimer | Triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | researchgate.net |

| 2-Chloro-4-hydroxynicotinonitrile | Alcohols (Mitsunobu reaction) | 4-Alkoxy-2-chloro-3-cyanopyridines | researchgate.netresearchgate.net |

| 4-Alkoxy-2-chloro-3-cyanopyridines | 2-(Acetylthio)acetamide | 4-Alkoxy-substituted thieno[2,3-b]pyridines | researchgate.netresearchgate.net |

| 2-Chloronicotinonitrile derivative | Ethyl 4-aminobenzoate | Ethyl 4-(3-cyano-pyridin-2-ylamino)benzoate | ekb.eg |

Ring-Opening and Rearrangement Reactions

While specific examples of ring-opening reactions for this compound were not detailed in the provided search results, rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de Some well-known rearrangement reactions include the Beckmann, Hofmann, Curtius, and Stevens rearrangements. tmv.ac.inwikipedia.orgwikipedia.org For instance, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then react with various nucleophiles. wikipedia.org The Stevens rearrangement converts quaternary ammonium (B1175870) and sulfonium (B1226848) salts into corresponding amines or sulfides. wikipedia.org

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly palladium, are instrumental in various transformations involving nicotinonitrile derivatives. sioc-journal.cneie.grmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are used to form new carbon-carbon bonds. researchgate.net For example, 4-chloronicotinonitrile is used in palladium-catalyzed cross-coupling reactions to produce aryl chlorides. biosynth.com The bromine atom in 4-bromo-2,6-difluoropyridine provides a handle for both Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of additional functionalities. researchgate.net These reactions are crucial for synthesizing complex molecules and functional materials. sioc-journal.cn

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to 4 Hydroxynicotinonitrile

Design Principles for 4-Hydroxynicotinonitrile Analogues and Derivatives

The design of analogues based on the this compound core often involves targeted modifications at key positions to probe interactions with biological targets or to alter physicochemical properties. A primary strategy involves chemical modification of the hydroxyl and cyano groups, as well as substitution on the pyridine (B92270) ring.

One common approach is the modification of the hydroxyl group at the C4-position. For instance, 2-chloro-4-hydroxynicotinonitrile (B3359643) serves as a key intermediate for synthesizing 4-alkoxy-substituted thieno[2,3-b]pyridines through reactions like the Mitsunobu reaction with various alcohols. researchgate.netresearchgate.net This allows for the introduction of a wide range of alkoxy groups, enabling exploration of how the size and nature of this substituent impact biological activity.

Another key design principle focuses on the C2-position of the pyridine ring. Starting from derivatives like 6-t-butyl-2-hydroxynicotinonitrile, the 2-hydroxy group can be converted into a chloride or triflate, which are excellent leaving groups. nih.gov This facilitates the introduction of various amino, oxy, thio, and alkyl/aryl groups, leading to the generation of large libraries of analogues for screening. nih.gov For example, this strategy was employed to develop potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for neuropathic pain. nih.gov

Furthermore, the entire this compound scaffold can be constructed through multi-component reactions. Coumarinyl 2-hydroxynicotinonitrile (B16790) derivatives, for instance, have been synthesized by reacting chalcone (B49325) precursors with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297). gavinpublishers.comgavinpublishers.com This method provides a convergent route to complex derivatives incorporating diverse functionalities.

Impact of Substituent Effects on Biological Activity Profiles

The introduction of different substituents onto the this compound framework can dramatically alter the biological activity profile of the resulting compounds. The electronic and steric properties of these substituents are critical modulators of a molecule's interaction with its biological target. eurochlor.orgnih.gov

In a series of TRPV1 antagonists derived from a 2-hydroxynicotinonitrile scaffold, the nature of the substituent at the C2-position had a profound impact on potency. Docking studies suggested that substituents at this position engage in hydrophobic interactions with the receptor. nih.gov The table below illustrates how different amine substituents at the C2-position of a 6-(tert-butyl)nicotinonitrile derivative influence its antagonist activity.

| Compound Number | C2-Substituent | Biological Activity (TRPV1 Antagonism) |

|---|---|---|

| 1 | -N(CH₃)(Butyl) | Potent Antagonist |

| 2 | -N(Propyl)₂ | Potent Antagonist |

| 3 | Pyrrolidin-1-yl | Potent Antagonist |

| 4 | Piperidin-1-yl | Potent Antagonist |

| 6 | 4-Methylpiperidin-1-yl | Potent Antagonist |

| 8 | 4-Benzylpiperidin-1-yl | Potent Antagonist |

| 21 | Cyclohexyloxy | Potent Antagonist |

This table is based on findings from a study on TRPV1 antagonists, where various derivatives of a 2-hydroxynicotinonitrile scaffold were synthesized and tested. nih.gov

Similarly, studies on coumarin-nicotinonitrile hybrids have shown that substituents on the coumarin (B35378) ring system influence cytotoxic activity against cancer cell lines. A derivative featuring methoxy (B1213986) and hydroxy groups displayed moderate inhibitory activity against both HepG2 and MCF-7 cell lines. gavinpublishers.com

Computational Approaches in SAR Elucidation for this compound Systems

Computational chemistry provides powerful tools to investigate SAR at the molecular level, offering insights that can guide the rational design of new analogues. gardp.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. nih.gov For systems involving this compound derivatives, docking studies can elucidate the binding mode within the active site of a target protein. For example, in the development of TRPV1 antagonists, docking simulations with a homology model of the receptor revealed that substituents made critical hydrophobic interactions with specific amino acid residues like Met514, Leu515, Leu547, and Thr550. nih.gov This information is invaluable for designing new derivatives with improved binding affinity. d-nb.info The process typically involves preparing 3D structures of the ligand and receptor, defining a binding site (grid box), and using a scoring function to rank the predicted poses based on binding energy. nih.govmdpi.com

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. qsartoolbox.org The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of known compounds and then using statistical techniques, like multiple linear regression or machine learning algorithms, to build a predictive model. mdpi.comnih.gov For this compound systems, a QSAR model could be developed using a dataset of analogues with known activities (e.g., enzyme inhibition IC₅₀ values). This model could then be used to screen a virtual library of new derivatives to prioritize which compounds to synthesize and test, accelerating the discovery process. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nanomedicine-rj.com DFT calculations can provide insights into properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. For this compound derivatives, DFT has been used to study phenomena like photo-tautomerization between the lactim (hydroxy) and lactam (one) forms. researchgate.netdntb.gov.ua These studies help in understanding the electronic properties and stability of different tautomers, which can be crucial for their biological function. Furthermore, DFT can be used to calculate quantum chemical parameters that help in comparing the electronic interactions and stabilities of different derivatives and predicting their reactive sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Conformational Analysis and its Correlation with Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com The three-dimensional shape (conformation) of a drug molecule is critical for its interaction with a biological target. fiveable.me Flexible molecules like many this compound derivatives can exist in multiple conformations, but typically only one or a small subset of these conformations is biologically active. ijpsr.com

Structure-Based Drug Design (SBDD) Strategies for this compound Scaffolds

Structure-Based Drug Design (SBDD) is a computational methodology that leverages the three-dimensional (3D) structural information of a biological target, such as an enzyme or receptor, to design and optimize drug candidates. pensoft.netnih.govemanresearch.org This process typically begins with identifying the target's binding site and then using computational tools to dock, score, and refine potential ligands that can fit into this site with high affinity and selectivity. pensoft.netnih.gov While specific SBDD studies focusing exclusively on the this compound scaffold are not extensively documented in publicly available literature, the principles of SBDD can be readily applied to this chemical entity. The strategies employed for structurally similar heterocyclic scaffolds, particularly those targeting metalloenzymes, serve as a valuable blueprint.

A key strategy in SBDD is molecular docking, which predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. pensoft.net For a scaffold like this compound, the hydroxyl group and the pyridine nitrogen can act as a chelating dyad for metal ions present in the active sites of many enzymes, such as integrases and metalloproteinases. nih.govfrontiersin.org This metal-chelating property is a critical consideration in the design of inhibitors.

Illustrative Case Study: Designing Inhibitors for Metalloenzymes

A pertinent example is the design of inhibitors for HIV Reverse Transcriptase-associated RNase H, which contains two divalent metal ions in its active site. nih.gov In studies on related hydroxypyridone carboxylic acid scaffolds, researchers designed molecules where the chelating triad (B1167595) was a key feature for inhibition. nih.gov Docking studies confirmed that these compounds could bind favorably to the active site. nih.gov Similarly, in the design of influenza endonuclease inhibitors, a hydroxypyridinone metal-binding pharmacophore was used to target the dinuclear Mn2+ active site. frontiersin.orgnih.gov

For a hypothetical SBDD program on a this compound scaffold targeting a metalloenzyme, the process would involve:

Target Preparation: Obtaining the 3D crystal structure of the target enzyme (e.g., from the Protein Data Bank) and preparing it for docking by adding hydrogens and removing non-essential molecules.

Ligand Preparation: Generating a 3D conformation of the this compound scaffold and its derivatives.

Molecular Docking: Using software like Glide or AutoDock to place the ligands into the enzyme's active site. pensoft.netmdpi.com The docking would focus on optimizing the interaction between the hydroxyl and pyridine nitrogen atoms with the catalytic metal ions.

Scoring and Analysis: The docked poses would be scored based on their predicted binding affinity. The analysis would identify key interactions, such as hydrogen bonds formed by the hydroxyl group and π-π stacking involving the pyridine ring. nih.gov

Iterative Optimization: Based on the docking results, new derivatives of this compound would be designed to improve binding affinity and selectivity. For instance, substituents could be added to the pyridine ring to exploit nearby hydrophobic pockets in the active site, a common strategy to enhance potency. researchgate.net

The following table illustrates typical data generated from docking studies of enzyme inhibitors, showing how different derivatives can have varying binding affinities.

| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| ohbh10 | MAO-B | -6.851 (XP) | TYR435, TYR398, CYS172 | pensoft.net |

| ohbh10 | AChE | -8.117 (XP) | TYR337, PHE338, TRP286 | pensoft.net |

| M9 | S. pneumoniae ASADH | -8.7 | ASP210 | nih.gov |

| M17 | V. cholerae ASADH | -11.7 | - | nih.gov |

This table is illustrative and based on data for benzhydrazide and other heterocyclic derivatives, demonstrating the type of output from SBDD studies.

Pharmacophore Modeling for this compound and Related Chemotypes

Pharmacophore modeling is another cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.govnih.govwjgnet.com A pharmacophore model defines features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov

For this compound and its related chemotypes, a pharmacophore model would be crucial for virtual screening of large compound databases to find new molecules with potential activity. nih.gov The key features of the this compound scaffold that would likely be part of a pharmacophore model include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the nitrogen of the nitrile group and the pyridine ring nitrogen).

An aromatic ring (the pyridine ring).

Illustrative Case Study: Pharmacophore Models for Kinase Inhibitors

Protein kinases are a major class of drug targets, and many kinase inhibitors are based on heterocyclic scaffolds. jbino.comacs.org Pharmacophore modeling has been successfully used to develop selective kinase inhibitors. For example, in a study to develop inhibitors for Aurora B kinase, a pharmacophore model (Hypo1) was generated that consisted of one hydrogen-bond acceptor, one hydrogen-bond donor, one hydrophobic aliphatic moiety, and one ring aromatic feature. nih.gov This model, when used as a 3D query, successfully identified potential new inhibitors from various databases. nih.gov

Similarly, for Tie2 kinase inhibitors, distinct pharmacophore models were developed for type I and type II inhibitors. The model for type I inhibitors included a hydrogen-bond acceptor, a hydrogen-bond donor, a general hydrophobic feature, a hydrophobic aromatic feature, and a ring aromatic feature. nih.gov

The table below outlines the features of a validated pharmacophore model for Aurora B kinase inhibitors, demonstrating how different chemical features are combined to define the requirements for biological activity.

| Pharmacophore Model | Feature 1 | Feature 2 | Feature 3 | Feature 4 | Correlation Coefficient | Reference |

| Hypo1 (Aurora B) | H-bond Acceptor | H-bond Donor | Hydrophobic Aliphatic | Ring Aromatic | 0.9911 | nih.gov |

If a set of biologically active molecules containing the this compound core were identified, a similar process could be applied:

Training Set Selection: A group of structurally diverse compounds with known activity against a specific target would be selected.

Conformational Analysis: The possible 3D shapes of each molecule would be generated.

Model Generation: Software like Catalyst or PHASE would be used to identify the common chemical features and their spatial arrangement that are critical for activity. nih.govnih.gov

Model Validation: The resulting pharmacophore model would be validated by using it to screen a test set of known active and inactive compounds to ensure it can successfully distinguish between them. nih.gov

Virtual Screening: The validated model would then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features, thus identifying potential new drug candidates. nih.gov

By employing these powerful computational techniques, researchers can systematically explore the chemical space around the this compound scaffold to design and discover novel therapeutic agents.

Biological Activities and Mechanistic Investigations of 4 Hydroxynicotinonitrile and Its Derivatives

Anticancer Activity of 4-Hydroxynicotinonitrile Derivatives

Derivatives of this compound, a compound that can exist in tautomeric forms such as 2-hydroxynicotinonitrile (B16790), have been a subject of investigation for their potential as anticancer agents. smolecule.com Research has focused on synthesizing novel hybrid molecules that incorporate the nicotinonitrile scaffold and evaluating their cytotoxic effects against various cancer cell lines.

Inhibition of Cellular Proliferation and Cytotoxicity Mechanisms

The anticancer potential of this compound derivatives is often assessed by their ability to inhibit the growth of cancer cells (antiproliferative activity) and to induce cell death (cytotoxicity). The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process by 50%, is a key metric in these evaluations.

Studies on coumarin-hybrid derivatives containing the 2-hydroxynicotinonitrile moiety have demonstrated cytotoxic activity. gavinpublishers.comgavinpublishers.com For instance, coumarinyl-nicotinonitrile derivatives have been tested against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. gavinpublishers.com One study reported that a coumarinyl-nicotinonitrile compound (4b) displayed moderate inhibitory activity against both HepG2 and MCF-7 cells. gavinpublishers.comgavinpublishers.com Another coumarinyl 2-hydroxynicotinonitrile derivative (5b) showed notable cytotoxic activity, with IC₅₀ values comparable to the standard anticancer drug Doxorubicin (B1662922). gavinpublishers.com

| Compound | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) | Reference |

|---|---|---|---|

| Coumarinyl-nicotinonitrile (4b) | 28.60 | 24.89 | gavinpublishers.comgavinpublishers.com |

| Coumarinyl 2-hydroxynicotinonitrile (5b) | 11.26 | 9.45 | gavinpublishers.com |

| Doxorubicin (Reference Drug) | 4.50 | 4.17 | gavinpublishers.com |

The mechanisms underlying this cytotoxicity are attributed to the inhibition of cellular proliferation through various means. gavinpublishers.com The presence of different functional groups on the derivative molecules can significantly influence their anticancer efficacy. For example, derivatives substituted with methoxy (B1213986) and hydroxy groups have shown stronger anticancer activity than those with a nitro group. gavinpublishers.com

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively induce apoptosis in tumor cells. Many anticancer compounds exert their effects by modulating the intricate molecular pathways that control apoptosis.

The intrinsic, or mitochondrial, pathway of apoptosis is a common target. This pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members. frontiersin.orgturkjps.org Upon receiving apoptotic signals, Bax can trigger the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. frontiersin.orgnih.gov This event initiates a cascade involving the activation of specific enzymes called caspases. Caspase-9 is a key initiator caspase in this pathway, and its activation leads to the activation of effector caspases, such as caspase-3, which then execute the final stages of cell death. frontiersin.orgturkjps.orgnih.gov

Derivatives containing related heterocyclic scaffolds, such as coumarins, have been reported to induce apoptosis through the caspase-9 mediated pathway. gavinpublishers.comgavinpublishers.com The activation of the JNK-c-Jun/AP-1 signaling pathway has also been identified as a critical component in the apoptotic response induced by certain cytotoxic aldehydes. nih.gov This suggests that this compound derivatives may similarly engage these molecular mechanisms to trigger cancer cell death.

Target Identification in Cancer Biology

Identifying the specific molecular targets of a potential drug is fundamental to understanding its mechanism of action and for further development. For complex heterocyclic molecules like this compound derivatives, a variety of proteins and enzymes can serve as potential targets within cancer cells.

For related coumarin (B35378) and xanthone (B1684191) scaffolds, identified mechanisms include the inhibition of telomerase, topoisomerase II, and protein kinases, as well as the downregulation of oncogene expression. gavinpublishers.comgavinpublishers.comnih.gov In modern drug discovery, computational approaches like network pharmacology and molecular docking are used to predict and analyze the interactions between a compound and its potential biological targets. mdpi.comfrontiersin.org For example, a study on a synthetic tetrahydroisoquinoline derivative identified the MAPK signaling pathway, specifically proteins ERK1/2 and MEK1, as key targets in mediating apoptosis in non-small-cell lung cancer. mdpi.com Such in silico methods can help prioritize potential targets for experimental validation. semanticscholar.org The development of specific inhibitors for enzymes like histone deacetylases (HDACs) is another active area of cancer research. dkfz.de These approaches could be applied to elucidate the precise molecular targets of this compound derivatives in cancer cells.

Antimicrobial and Antibacterial Activities

The rise of antimicrobial resistance has spurred research into new classes of compounds capable of combating pathogenic microorganisms. nih.gov Derivatives of heterocyclic compounds are a significant focus of this research. scielo.brscite.ai

Spectrum of Activity Against Pathogenic Microorganisms

Studies on derivatives of the related 4-hydroxycoumarin (B602359) scaffold have provided insights into the potential antimicrobial spectrum of such compounds. These derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov

In tests using the agar (B569324) diffusion method, newly synthesized 4-hydroxycoumarin derivatives showed significant growth inhibition of Gram-positive species like Bacillus subtilis and Staphylococcus aureus. nih.govnih.gov However, the same compounds exhibited no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov Their activity against the fungus Candida was reported to be much weaker than their antibacterial effects. nih.govnih.gov This indicates a selective spectrum of activity, primarily targeting Gram-positive bacteria.

| Microorganism | Type | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacterium | 34.5 | nih.gov |

| Bacillus subtilis | Gram-positive bacterium | 24.0 | nih.gov |

| Escherichia coli | Gram-negative bacterium | No activity | nih.govnih.gov |

| Pseudomonas aeruginosa | Gram-negative bacterium | No activity | nih.govnih.gov |

| Candida sp. | Fungus | Weak activity | nih.govnih.gov |

*Data for compound 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin).

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The mechanisms by which antimicrobial agents kill or inhibit the growth of microorganisms are varied. Common mechanisms include the disruption of the microbial membrane structure or interference with essential cellular processes like the synthesis of the cell wall, proteins, or nucleic acids. researchgate.netfrontiersin.org

Anti-inflammatory Properties

The inflammatory response is a critical defense mechanism against infection and injury. However, dysregulation of this process can lead to chronic inflammatory diseases. frontiersin.orgrndsystems.com The modulation of inflammatory pathways and mediators is a key therapeutic strategy for these conditions. scielo.br

Derivatives of 1,4-dihydropyridines (1,4-DHPs), which share structural similarities with certain heterocyclic compounds, have demonstrated anti-inflammatory and immunosuppressive effects. tubitak.gov.trtubitak.gov.tr These compounds can influence the production of various inflammatory mediators. For instance, some 1,4-DHP derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) such as IL-6 and IL-8. tubitak.gov.tr The mechanism for this often involves the inhibition of key signaling pathways like the nuclear factor-kappaB (NF-κB) pathway. tubitak.gov.trmdpi.com

Research on thioamide derivatives has also shed light on the modulation of inflammatory mediators. nih.gov In studies using rat models of inflammatory pain, a thiocyanoacetamide derivative demonstrated the ability to decrease plasma levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov This suggests a direct influence on the cytokine cascade that drives inflammation.

Furthermore, the role of reactive oxygen species (ROS) in inflammation is well-established. tubitak.gov.tr Some compounds can exert anti-inflammatory effects by reducing the levels of these species. tubitak.gov.tr The modulation of transforming growth factor-beta 1 (TGF-β1), a cytokine with complex roles in inflammation and tissue repair, has also been observed with certain hexahydroquinoline derivatives. tubitak.gov.tr

The cholinergic anti-inflammatory pathway is another mechanism through which inflammation can be regulated. rndsystems.com This pathway involves the release of acetylcholine (B1216132), which can bind to receptors on macrophages and subsequently decrease the production of inflammatory cytokines like TNF. rndsystems.com

It's important to note that the anti-inflammatory effects of various compounds can be mediated through multiple, interconnected pathways. mdpi.com These can include effects on T-cell activation, macrophage function, and the production of a wide array of signaling molecules. mdpi.com

Enzyme Inhibition Studies Involving this compound Analogues

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Analogues of this compound have been investigated for their potential to inhibit several key enzymes involved in various cellular processes.

Kinases are a large family of enzymes that play critical roles in cell signaling and are often implicated in diseases such as inflammation and cancer. imrpress.com

c-Jun N-terminal Kinases (JNKs): JNKs are involved in cellular responses to stress and are linked to inflammatory processes. mdpi.com Several inhibitors of JNKs have been developed. For example, SP600125 is a broad-spectrum JNK inhibitor with IC50 values of 40 nM for JNK1 and JNK2, and 90 nM for JNK3. selleck.co.jp Another inhibitor, JNK-IN-8, demonstrates even greater potency with IC50 values of 4.7 nM, 18.7 nM, and 1 nM for JNK1, JNK2, and JNK3, respectively. selleck.co.jp The inhibition of JNK signaling has been shown to affect downstream targets like c-Jun phosphorylation. mdpi.comnih.gov

IκB Kinase β (IKKβ): The IKK complex is central to the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Treatment of certain cells with 4-hydroxy-2-nonenal (4-HNE), a reactive aldehyde, has been shown to induce the phosphorylation of IKK-α/β, which can lead to the activation of NF-κB. nih.gov

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a constitutively active kinase involved in a multitude of cellular processes. nih.gov Inhibition of GSK-3β with agents like lithium chloride (LiCl) has been shown to enhance LPA-mediated JNK phosphorylation in a dose-dependent manner. nih.gov Furthermore, studies have indicated that JNK inhibitors can lead to the inhibition of GSK-3β activity. biorxiv.org

Table 1: Inhibition of Kinases by Various Compounds

| Kinase | Inhibitor | IC50/Ki Value |

|---|---|---|

| JNK1 | SP600125 | 40 nM |

| JNK2 | SP600125 | 40 nM |

| JNK3 | SP600125 | 90 nM |

| JNK1 | JNK-IN-8 | 4.7 nM |

| JNK2 | JNK-IN-8 | 18.7 nM |

| JNK3 | JNK-IN-8 | 1 nM |

| JNK1 | Indirubin-3′-oxime | 0.8 µM |

| JNK2 | Indirubin-3′-oxime | 1.4 µM |

Methionyl tRNA Synthetase (MetRS): This enzyme is crucial for protein synthesis, making it an attractive target for antimicrobial agents. biocon.re.krzymedi.com A series of methionine analogues have been synthesized and evaluated as inhibitors of E. coli MetRS. nih.gov One of the most potent compounds, L-methionine hydroxamate, exhibited a Ki value of 19 µM. nih.gov Other studies have identified inhibitors with IC50 values in the nanomolar to micromolar range against E. coli MetRS. biocon.re.kr For instance, a thiazole (B1198619) adenylate mimic showed an IC50 of 1.6 nM for E. coli leucyl-tRNA synthetase. target.re.kr

Ubiquitin-conjugating enzyme E2C (UBE2C): UBE2C is involved in the ubiquitination process, which is essential for protein degradation and cell cycle control. uniprot.orgmdpi.com Dysregulation of UBE2C has been implicated in various cancers. mdpi.com While specific inhibitors targeting UBE2C are still under development, research has shown that knocking down UBE2C expression can inhibit cancer cell proliferation and induce autophagy. mdpi.commdpi.com

The interaction between an inhibitor and its target enzyme can occur at the active site (orthosteric) or at a secondary site (allosteric), leading to a change in the enzyme's conformation and activity. imrpress.comlibretexts.org

Binding Modes: The binding of inhibitors to their target enzymes is often characterized by specific interactions with amino acid residues in the binding pocket. For example, the sulfur atom of methionine has been observed to interact with Tyr260 and His301 in MetRS. biocon.re.kr In the case of some hexahydroquinoline derivatives inhibiting TGF-β1, interactions include hydrophobic interactions with Leu142, Tyr84, and Ile13, as well as hydrogen bonding with Ser89, Gly88, and Gly14. tubitak.gov.tr The orientation of the inhibitor within the active site is critical for its inhibitory activity. mums.ac.ir Different binding modes, even for the same compound, can occur and influence the catalytic outcome. nih.gov

Allosteric Modulation: Allosteric modulators bind to a site distinct from the enzyme's active site, causing a conformational change that alters the enzyme's activity. libretexts.orgconductscience.com This can result in either inhibition or activation. imrpress.com For instance, the binding of an effector molecule to a regulatory site on an allosteric enzyme can be transmitted to the catalytic subunit, modifying the active site's conformation and influencing its catalytic activity. conductscience.com This type of regulation is a key feature of many metabolic pathways. aakash.ac.in

Inhibition of Other Relevant Enzymes (e.g., Methionyl tRNA Synthetase, UBE2C)

Receptor Modulation and Ligand Binding Studies

Receptor binding assays are fundamental tools for characterizing the interaction of ligands with their target receptors. sygnaturediscovery.com These assays can determine the affinity of a compound for a receptor and can be performed using various techniques, including radioligand binding assays. sygnaturediscovery.commdpi.com

Studies on imidazodiazepine derivatives, for example, have utilized primary binding assays to screen for compounds that inhibit binding to the peripheral benzodiazepine (B76468) receptor (PBR). mdpi.com Compounds showing significant inhibition are then subjected to secondary screening to determine their inhibitory constant (Ki). mdpi.com

The affinity of a ligand for its receptor is a critical determinant of its biological activity. For example, in the context of opioid receptors, the binding affinity of peptide analogues can be significantly influenced by the conformation of specific amino acid residues and the nature of the C-terminal group. umich.edu Functional assays, such as the receptor binding assay for paralytic shellfish poisoning toxins, assess the binding of toxins to specific receptor sites, with the affinity being proportional to the toxin's potency. noaa.gov

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Antagonism

The nicotinonitrile scaffold is a structural feature in compounds investigated for their effects on various receptors, including metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is implicated in numerous neurological and psychiatric disorders, making it a significant target for drug development. uniupo.itplos.org Antagonists of this receptor, particularly negative allosteric modulators (NAMs), are of high interest.

While direct antagonism of mGluR5 by this compound itself is not extensively documented, the broader class of nicotinonitriles has been explored for this activity. Many potent and selective mGluR5 antagonists are based on pyridine (B92270) or similar heterocyclic cores. For example, prominent experimental mGluR5 antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) feature a central pyridine ring, highlighting the importance of this moiety for receptor interaction. uniupo.itnih.gov The development of novel picolinamide-based NAMs further underscores the utility of the pyridine scaffold in achieving high-affinity binding to allosteric sites on the mGluR5 receptor. acs.org Therefore, this compound represents a valuable starting fragment for the medicinal chemistry campaigns aimed at discovering and optimizing new mGluR5 antagonists.

Exploration of Other Receptor Interactions

The versatility of the nicotinonitrile structure allows for its exploration as a ligand for a wide range of other receptors. A general review of nicotinonitriles indicates their potential to interact with targets such as the acetylcholine receptor, A2A adenosine (B11128) receptors, and Transient Receptor Potential Vanilloid 1 (TRPV1).